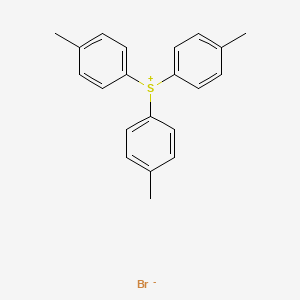

Tris(4-methylphenyl)sulfanium bromide

CAS No.: 3744-11-4

Cat. No.: VC8361926

Molecular Formula: C21H21BrS

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3744-11-4 |

|---|---|

| Molecular Formula | C21H21BrS |

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | tris(4-methylphenyl)sulfanium;bromide |

| Standard InChI | InChI=1S/C21H21S.BrH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | ILMKIFUAABITSV-UHFFFAOYSA-M |

| SMILES | CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] |

| Canonical SMILES | CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] |

Introduction

Chemical Identity and Classification

Tris(4-methylphenyl)sulfanium bromide belongs to the organosulfur compound class, specifically triarylsulfonium salts. Its molecular formula is C21H21BrS, with a molecular weight of 385.36 g/mol. The central sulfur atom is bonded to three 4-methylphenyl groups and a bromide counterion, forming a tetrahedral geometry. The methyl substituents on the aromatic rings enhance solubility in non-polar solvents while maintaining thermal stability .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H21BrS |

| Molecular Weight | 385.36 g/mol |

| CAS Number | 3744-11-4 |

| Appearance | White crystalline solid |

| Solubility | Soluble in dichloromethane, acetone |

| Melting Point | 285–287°C (decomposes) |

Synthesis and Optimization

The synthesis of tris(4-methylphenyl)sulfanium bromide involves two primary routes:

Grignard Reaction Pathway

A widely documented method employs a Grignard reagent (4-methylphenylmagnesium bromide) reacting with diphenylsulfoxide in a non-aqueous solvent system. For example, phenylmagnesium bromide is distilled with diphenylsulfoxide in benzene/n-heptane under inert conditions, followed by quenching with hydrobromic acid to yield the sulfonium salt . This method avoids hydrolysis side reactions common in aqueous systems, achieving yields up to 60% .

Table 2: Representative Synthesis Conditions

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-MeC6H4MgBr + (4-MeC6H4)2SO | Benzene/n-heptane | 80°C | 59–60% |

Metathetical Exchange

Alternative approaches use metathetical reactions between pre-formed sulfonium salts and bromide sources. For instance, triphenylsulfonium hexafluoroantimonate reacts with sodium bromide in acetone, though this method is less efficient due to competing anion exchanges .

Molecular Structure and Spectroscopic Characterization

X-ray crystallography and NMR studies confirm the tetrahedral coordination of sulfur. The ¹H NMR spectrum (CDCl3) displays distinct signals for methyl protons (δ 2.35 ppm) and aromatic protons (δ 7.2–7.6 ppm), while ¹³C NMR reveals resonances for quaternary carbons bonded to sulfur (δ 140–145 ppm) . Raman spectroscopy further identifies S–C stretching vibrations at 680–720 cm⁻¹ .

Photochemical Behavior and Applications

Photoacid Generation Mechanism

Upon UV irradiation (λ = 248–365 nm), tris(4-methylphenyl)sulfanium bromide undergoes heterolytic cleavage, releasing HBr and generating a strongly acidic species . This property is harnessed in:

-

Photolithography: Acid-catalyzed deprotection of polycarbonate resins in semiconductor patterning.

-

Cationic Polymerization: Initiation of epoxy and vinyl ether polymerization for coatings and adhesives .

Table 3: Photochemical Performance Metrics

| Parameter | Value |

|---|---|

| UV Absorption Peak | 270 nm |

| Acid Strength (pKa) | -1 to -2 (generated acid) |

| Quantum Yield | 0.3–0.4 |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, making it suitable for high-temperature processing in microfabrication.

Industrial and Academic Relevance

Tris(4-methylphenyl)sulfanium bromide’s role in semiconductor manufacturing is unparalleled. Its integration into deep-UV (DUV) photoresists enables sub-20 nm node patterning, critical for modern microprocessors. Academic studies also explore its use in organic light-emitting diodes (OLEDs) as a dopant for hole-transport layers, though this application remains experimental .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume